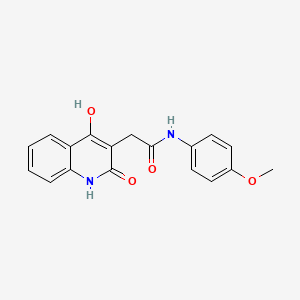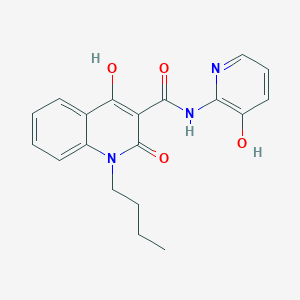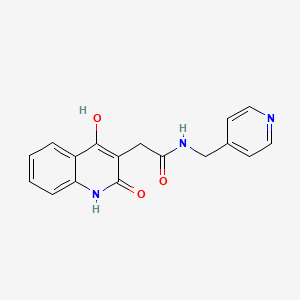
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide, also known as HNHA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. HNHA is a quinoline derivative that has been synthesized using various methods.
作用机制
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide exerts its anti-tumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It does this by activating the caspase pathway, which is responsible for the initiation of apoptosis. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide also inhibits the NF-κB pathway, which is involved in the regulation of cell survival and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide has minimal toxicity to normal cells, indicating its potential as a safe and effective anti-cancer agent. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide in lab experiments is its low toxicity to normal cells, which allows for higher concentrations to be used without causing harm to surrounding cells. However, 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide has limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide research, including investigating its potential as a combination therapy with other anti-cancer agents. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide for maximum efficacy. Other potential applications for 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide include the treatment of inflammatory diseases and neurological disorders.
合成方法
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide has been synthesized using various methods, including the reaction of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 4-pyridinemethanol in the presence of a base. The resulting product is then treated with acetic anhydride to obtain 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide. Another method involves the reaction of 2-amino-4-chloroquinoline with 4-pyridinemethanol in the presence of a base, followed by acetylation to obtain 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide.
科学研究应用
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide has been shown to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide has anti-tumor activity against various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and progression.
属性
IUPAC Name |
2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15(19-10-11-5-7-18-8-6-11)9-13-16(22)12-3-1-2-4-14(12)20-17(13)23/h1-8H,9-10H2,(H,19,21)(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBTVJNYSRWEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)CC(=O)NCC3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-(pyridin-4-ylmethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

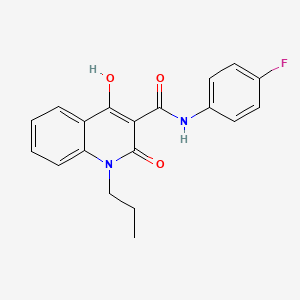
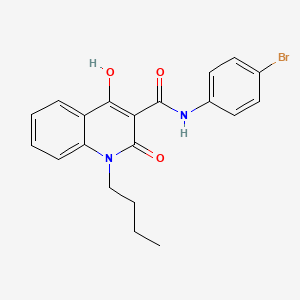
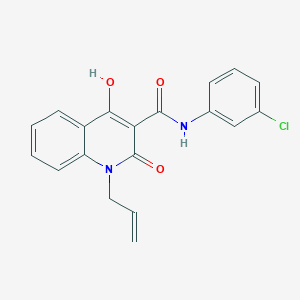
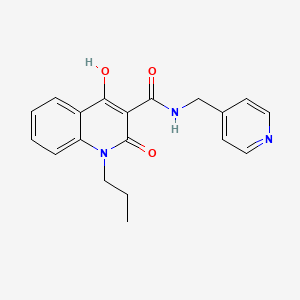
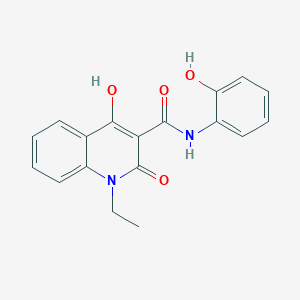



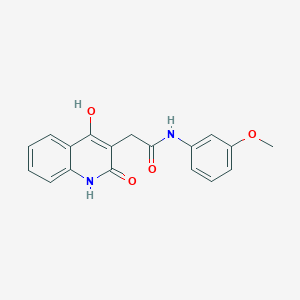
![4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913473.png)

